Positive vs. Negative Allosteric Modulation: Eburnamonine and Vincamine Display Opposite Effects on Cardiac Muscarinic Receptors
In direct head-to-head experiments on rat heart atria, l-eburnamonine functions as a positive allosteric modulator of cardiac muscarinic acetylcholine receptors, whereas vincamine—despite extremely close structural similarity—exerts a negative allosteric effect on the same receptor system [1]. This directional divergence in allosteric activity represents a fundamental mechanistic distinction with implications for downstream cardiac and neuronal signaling outcomes.
| Evidence Dimension | Allosteric modulation direction and cooperativity coefficient (α) |
|---|---|
| Target Compound Data | l-Eburnamonine: positive allosteric modulation; α = 0.35; KAR = 22.6 μM |
| Comparator Or Baseline | Vincamine: negative allosteric modulation; α = 4.1; KAR = 22.8 μM |
| Quantified Difference | Opposite direction of allosteric effect (positive vs. negative); α differs by >10-fold |
| Conditions | Rat heart atria; [³H]N-methylscopolamine binding assay |
Why This Matters
For investigators studying muscarinic receptor pharmacology or screening for positive allosteric modulators, vincamine cannot substitute for eburnamonine, as the two compounds produce functionally opposite effects on receptor binding.
- [1] Positive allosteric action of eburnamonine on cardiac muscarinic acetylcholine receptors. Eur J Pharmacol. 1996;305(1-3):129-135. View Source
